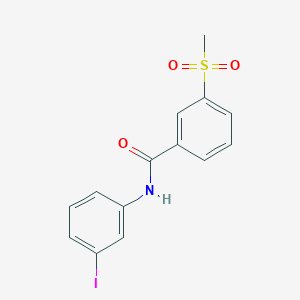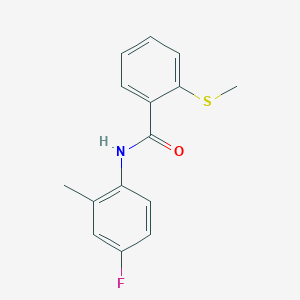
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DMCC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. DMCC belongs to the family of chroman derivatives, which have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In inflammation, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide inhibits the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide induces apoptosis and inhibits cell proliferation. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the migration and invasion of cancer cells. In inflammation, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the production of ROS, which are involved in oxidative stress and inflammation. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is stable under normal laboratory conditions and can be easily dissolved in organic solvents such as DMSO. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for further preclinical and clinical studies. However, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has some limitations for lab experiments, including its low water solubility and limited availability. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.
将来の方向性
For N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide research include its optimization for pharmacokinetic and pharmacodynamic properties, combination with other compounds, and study for its potential effects on other diseases.
合成法
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide involves a multi-step process that starts with the preparation of 3,4-dihydro-2H-chromen-4-one, which is then reacted with 2-methylcyclopropanecarboxylic acid to form the final product. The yield of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is typically around 50%, and the purity can be increased by recrystallization. The synthesis method of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been optimized and can be easily scaled up for industrial production.
科学的研究の応用
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kB, a transcription factor that plays a key role in inflammation. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-11(9)14(16)15-12-6-7-17-13-5-3-2-4-10(12)13/h2-5,9,11-12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLXROVVBKEMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)

![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)


![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)
![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)
![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)
